cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate
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Overview
Description
Cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate typically involves the reaction of cobalt salts with 4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to adjust the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions may produce cobalt(II) complexes .
Scientific Research Applications
Cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions and organic molecules, facilitating electron transfer and catalytic processes. Its porphyrin ring structure allows it to absorb light and participate in photochemical reactions, making it useful in applications like photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar in structure but lacks the benzenesulfonate group.
Iron(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar porphyrin structure but with iron instead of cobalt.
Manganese(III)-tetrakis(4-sulfonatophenyl)porphyrin: Another similar compound with manganese as the central metal.
Uniqueness
Cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate is unique due to its specific combination of cobalt and the benzenesulfonate group, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific redox and photochemical characteristics .
Properties
Molecular Formula |
C44H24CoN4O12S4-3 |
---|---|
Molecular Weight |
987.9 g/mol |
IUPAC Name |
cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H28N4O12S4.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+3/p-4 |
InChI Key |
IMGYPEZWINKTRM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Origin of Product |
United States |
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